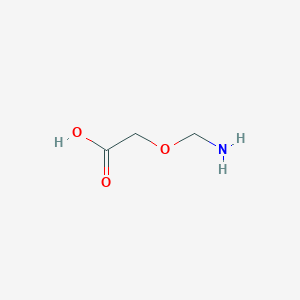
2-(Aminomethoxy)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethoxy)acetic acid is an organic compound with the molecular formula C3H7NO3 It is a derivative of acetic acid where an amino group is attached to the methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of glycine with formaldehyde and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of 2-(Aminomethoxy)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amino or methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(Aminomethoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Aminomethoxy)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. The amino and methoxy groups play a crucial role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminoethoxy)acetic acid: Similar in structure but with an ethoxy group instead of a methoxy group.
2-(Aminopropoxy)acetic acid: Contains a propoxy group, leading to different chemical properties.
2-(Aminobutoxy)acetic acid: Features a butoxy group, which affects its reactivity and applications
Uniqueness
2-(Aminomethoxy)acetic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy group makes it more reactive in certain substitution reactions compared to its ethoxy or propoxy counterparts .
Propiedades
Fórmula molecular |
C3H7NO3 |
|---|---|
Peso molecular |
105.09 g/mol |
Nombre IUPAC |
2-(aminomethoxy)acetic acid |
InChI |
InChI=1S/C3H7NO3/c4-2-7-1-3(5)6/h1-2,4H2,(H,5,6) |
Clave InChI |
DCDUEGRRLSCGMB-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)OCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















